3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structureThe bicyclo[1.1.1]pentane scaffold can act as a bioisostere for para-substituted phenyl rings, tert-butyl groups, or internal alkynes, leading to drug analogues with enhanced pharmacokinetic and physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through the reaction of [1.1.1]propellane with an aryl Grignard reagent under conditions reported by Knochel.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in materials science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can enhance the compound’s binding affinity and selectivity for its targets, potentially leading to improved therapeutic outcomes. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Uniqueness
3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the 5-chloro-2-methoxyphenyl group, which can impart distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to other bicyclo[1.1.1]pentane derivatives .
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c1-17-10-3-2-8(14)4-9(10)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAGKICLSADCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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